tert-Butyl 5-acetyl-1H-indazole-1-carboxylate
Overview
Description
Tert-Butyl 5-acetyl-1H-indazole-1-carboxylate: is a chemical compound belonging to the class of indazole derivatives Indazoles are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of a tert-butyl group, an acetyl group, and a carboxylate group attached to the indazole ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indazole derivatives.
Reaction Steps: The key steps involve acetylation, tert-butylation, and carboxylation reactions. These reactions are often carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes to optimize yield and purity. Catalysts and specific solvents are used to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, involving various nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or alcohols; leaving groups such as tosylates or mesylates
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the indazole ring
Reduction Products: Reduced forms of the compound, often leading to the formation of indazole derivatives with different functional groups
Substitution Products: Substituted indazole derivatives with different nucleophiles attached to the ring
Scientific Research Applications
Chemistry: Tert-Butyl 5-acetyl-1H-indazole-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the chemical industry, where it is used in the synthesis of various intermediates and final products.
Mechanism of Action
The exact mechanism by which tert-Butyl 5-acetyl-1H-indazole-1-carboxylate exerts its effects depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The precise molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Tert-Butyl 5-hydroxy-1H-indazole-1-carboxylate: Similar structure but with a hydroxyl group instead of an acetyl group.
Tert-Butyl 5-amino-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of an acetyl group.
Tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: Similar indole derivative with a different substitution pattern.
Uniqueness: Tert-Butyl 5-acetyl-1H-indazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 5-acetylindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)10-5-6-12-11(7-10)8-15-16(12)13(18)19-14(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOQOVURHJQHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738243 | |
Record name | tert-Butyl 5-acetyl-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877264-73-8 | |
Record name | tert-Butyl 5-acetyl-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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